Unveiling the Molecular Architecture and Bioactivity of Ligupurpuroside A: A Technical Guide
Unveiling the Molecular Architecture and Bioactivity of Ligupurpuroside A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of ligupurpuroside A, a phenylethanoid glycoside with promising therapeutic potential. This document details its chemical structure, summarizes key quantitative data, outlines experimental protocols for its study, and elucidates its role in cellular signaling pathways.
Chemical Structure and Properties of Ligupurpuroside A
Ligupurpuroside A is a complex natural product isolated from plants of the Ligustrum genus. Its chemical identity has been established through spectroscopic methods.
2D Chemical Structure:
SMILES String: CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3OC(=O)C=CC4=CC(=C(C=C4)O)O)CO)OCCC5=CC(=C(C=C5)O)O)O)C)O)O)O
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C35H46O19 | [1][2] |
| Molecular Weight | 770.73 g/mol | [1][2] |
| CAS Number | 147396-01-8 | [1][2] |
Quantitative Biological Data
Ligupurpuroside A has demonstrated noteworthy biological activities, particularly in the realms of metabolic regulation and enzyme inhibition.
| Biological Activity | Assay Details | Result | Source |
| Pancreatic Lipase Inhibition | in vitro enzymatic assay | Competitive inhibitor | [3][4] |
| Trypsin Inhibition | in vitro enzymatic assay | IC50: 3.08 x 10⁻³ mol/L | [5] |
| Lipid Accumulation Inhibition | Oleic acid-induced HepG2 cells | Significant inhibition at 50 µmol/L | [6][7] |
| Antioxidant Activity | Inhibition of LDL oxidation | Dose-dependent at 5-40 µM | [8] |
Experimental Protocols
This section outlines the general methodologies for the isolation, characterization, and biological evaluation of ligupurpuroside A. For detailed, step-by-step procedures, it is recommended to consult the cited primary literature.
Isolation of Ligupurpuroside A from Ligustrum robustum
The isolation of ligupurpuroside A typically involves a multi-step extraction and chromatographic purification process.
Workflow for Isolation:
Caption: General workflow for the isolation of ligupurpuroside A.
Detailed Steps:
-
Extraction: The dried and powdered leaves of Ligustrum robustum are typically extracted with an aqueous ethanol solution (e.g., 70%) under reflux.
-
Concentration: The resulting extract is concentrated under reduced pressure to yield a crude paste.
-
Chromatography: The crude extract is subjected to a series of column chromatography steps. Common stationary phases include silica gel, polyamide, and MCI gel. Elution is performed with a gradient of solvents, such as a mixture of dichloromethane and methanol or ethyl acetate and methanol.
-
Purification: Fractions containing ligupurpuroside A are further purified using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Structural Elucidation
The chemical structure of ligupurpuroside A is determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments are employed for the complete structural assignment.
-
¹H NMR: Provides information on the chemical environment and connectivity of protons.
-
¹³C NMR: Identifies the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the complete elucidation of the molecular structure, including the stereochemistry of the glycosidic linkages.
-
Pancreatic Lipase Inhibition Assay
The inhibitory effect of ligupurpuroside A on pancreatic lipase is typically assessed using a spectrophotometric method.
-
Enzyme and Substrate Preparation: A solution of porcine pancreatic lipase is prepared in a suitable buffer (e.g., Tris-HCl). The substrate, p-nitrophenyl palmitate (pNPP), is also prepared in a solution containing a detergent to form micelles.
-
Incubation: The enzyme is pre-incubated with various concentrations of ligupurpuroside A.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the pNPP substrate.
-
Measurement: The hydrolysis of pNPP by lipase releases p-nitrophenol, which can be monitored by measuring the increase in absorbance at a specific wavelength (typically around 405 nm) over time.
-
Data Analysis: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence and absence of the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, can then be determined.
Role in Cellular Signaling Pathways
Recent studies have indicated that the hypolipidemic effects of phenylethanoid glycosides from Ligustrum robustum, including ligupurpuroside A, are mediated through the activation of the AMP-activated protein kinase (AMPK) signaling pathway and the subsequent inhibition of the sterol regulatory element-binding protein-1c (SREBP-1c) pathway.[6][7]
AMPK/SREBP-1c Signaling Pathway:
Caption: Proposed mechanism of ligupurpuroside A in the AMPK/SREBP-1c pathway.
Mechanism of Action:
-
AMPK Activation: Ligupurpuroside A is proposed to activate AMPK, a key cellular energy sensor. The exact mechanism of activation, whether through direct binding or indirect effects on the cellular AMP/ATP ratio, is an area of ongoing research.
-
Inhibition of SREBP-1c Processing: Activated AMPK (p-AMPK) phosphorylates and inhibits the proteolytic processing of the precursor form of SREBP-1c located in the endoplasmic reticulum.
-
Reduced Nuclear SREBP-1c: This inhibition prevents the translocation of the active, nuclear form of SREBP-1c to the nucleus.
-
Downregulation of Lipogenic Genes: With reduced levels of nuclear SREBP-1c, the transcription of its target genes, which include key enzymes involved in fatty acid and triglyceride synthesis (e.g., fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC)), is decreased.
-
Decreased Lipogenesis: The overall result is a reduction in hepatic lipogenesis, contributing to the observed hypolipidemic effects.
This technical guide provides a comprehensive overview of the current knowledge on ligupurpuroside A. Further research is warranted to fully elucidate its therapeutic potential and to refine the understanding of its mechanisms of action.
References
- 1. mdpi.com [mdpi.com]
- 2. Acteoside From Ligustrum robustum (Roxb.) Blume Ameliorates Lipid Metabolism and Synthesis in a HepG2 Cell Model of Lipid Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Mechanistic Review on Therapeutic Potential of Medicinal Plants and their Pharmacologically Active Molecules for Targeting Metabolic Syndrome - Gauttam - Current Pharmaceutical Design [rjsocmed.com]
- 5. researchgate.net [researchgate.net]
- 6. AMPK Phosphorylates and Inhibits SREBP Activity to Attenuate Hepatic Steatosis and Atherosclerosis in Diet-induced Insulin Resistant Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
